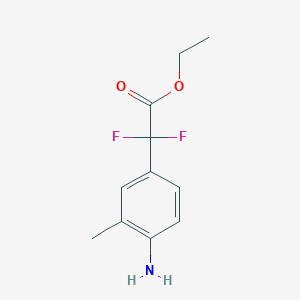
Ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and two fluorine atoms attached to the central carbon atom. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate typically involves the reaction of ethyl glyoxylate with aniline derivatives. One efficient method reported involves the use of bismuth salts as catalysts. The reaction proceeds under mild conditions, with water as the only byproduct, making it an environmentally friendly process .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes. The use of bismuth salts as catalysts is advantageous due to their low toxicity and cost-effectiveness. The reaction conditions can be optimized to achieve high yields and purity, making the process suitable for large-scale production.
化学反応の分析
Types of Reactions
Ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro compounds, while reduction can produce primary or secondary amines.
科学的研究の応用
Ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Ethyl 2-(4-aminophenyl)-2,2-difluoroacetate
- Ethyl 2-(4-amino-3-chlorophenyl)-2,2-difluoroacetate
- Ethyl 2-(4-amino-3-methylphenyl)-2,2-dichloroacetate
Uniqueness
Ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate is unique due to the presence of both the amino and difluoro groups, which confer distinct chemical and biological properties. The difluoro groups enhance the compound’s stability and resistance to metabolic degradation, making it a valuable compound for various applications.
生物活性
Ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biological imaging. This article reviews its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a difluoroacetate group attached to an aromatic amine. The presence of the difluoromethyl group enhances its lipophilicity and stability, which are critical for biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological targets, enhancing binding affinity.
- Fluorine Atoms : The difluoroacetate moiety increases the compound's stability and bioavailability, potentially modulating the activity of enzymes or receptors.
Biological Applications
This compound has shown promise in various applications:
- Fluorescent Probes : It is utilized in developing fluorescent probes for biological imaging, allowing for enhanced visualization of cellular processes.
- Antitumor Activity : Related compounds have demonstrated significant antiproliferative effects against cancer cells. For instance, fluorinated derivatives have been shown to possess potent antiproliferative activity similar to their unfluorinated counterparts .
Antiproliferative Activity
Research indicates that derivatives of this compound exhibit strong antiproliferative effects against various cancer cell lines. A study highlighted that compounds within this class could induce DNA adduct formation through metabolic activation, leading to cell death in sensitive cancer cells .
Mechanisms of Resistance
A significant study explored mechanisms of acquired resistance to related compounds. It was found that certain cancer cell lines developed resistance through altered aryl hydrocarbon receptor (AhR) signaling pathways. This suggests that while the compound may initially be effective, resistance can develop through cellular adaptations .
Research Data Table
特性
IUPAC Name |
ethyl 2-(4-amino-3-methylphenyl)-2,2-difluoroacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2/c1-3-16-10(15)11(12,13)8-4-5-9(14)7(2)6-8/h4-6H,3,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZUSPHUSPLLEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)N)C)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














